molecular formula C23H24N2O5 B11986364 Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Cat. No.: B11986364
M. Wt: 408.4 g/mol
InChI Key: PWPVGHNMSCTPRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like DMSO or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives of the compound .

Scientific Research Applications

Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its quinoline core and benzoate group provide a versatile platform for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

propyl 2-[(4-hydroxy-2-oxo-1-propylquinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C23H24N2O5/c1-3-13-25-18-12-8-6-10-16(18)20(26)19(22(25)28)21(27)24-17-11-7-5-9-15(17)23(29)30-14-4-2/h5-12,26H,3-4,13-14H2,1-2H3,(H,24,27)

InChI Key

PWPVGHNMSCTPRQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C(=O)OCCC)O

Origin of Product

United States

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